molecular formula C13H9BrCl2OZn B14892499 3-(2,5-Dichlorophenoxymethyl)phenylZinc bromide

3-(2,5-Dichlorophenoxymethyl)phenylZinc bromide

Cat. No.: B14892499
M. Wt: 397.4 g/mol
InChI Key: YRTLXAUAICYJMX-UHFFFAOYSA-M
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Description

3-(2,5-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(2,5-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent. The general reaction scheme is as follows:

    Preparation of the Grignard Reagent: 3-(2,5-dichlorophenoxymethyl)phenyl bromide is reacted with magnesium in tetrahydrofuran to form the corresponding Grignard reagent.

    Transmetalation: The Grignard reagent is then reacted with zinc bromide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dichlorophenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc moiety acts as a nucleophile.

    Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of palladium or nickel catalysts. The general conditions include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

    Substitution Reactions: These reactions typically require a nucleophile and a suitable solvent, often under mild conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3-(2,5-dichlorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: The compound is valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorophenoxymethyl)phenylzinc bromide involves its role as a nucleophile in various chemical reactions. The phenylzinc moiety can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. In cross-coupling reactions, the zinc atom coordinates with the catalyst, enabling the transfer of the phenyl group to the organic halide.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethoxycarbonyl)phenylzinc iodide
  • 2,5-Difluoro-4-methoxyphenylzinc bromide
  • 4-(Trifluoromethoxy)phenylmagnesium bromide

Uniqueness

3-(2,5-dichlorophenoxymethyl)phenylzinc bromide is unique due to the presence of the dichlorophenoxymethyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of compounds that require precise control over the substitution pattern on the aromatic ring.

Properties

Molecular Formula

C13H9BrCl2OZn

Molecular Weight

397.4 g/mol

IUPAC Name

bromozinc(1+);1,4-dichloro-2-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

YRTLXAUAICYJMX-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=C(C=CC(=C2)Cl)Cl.[Zn+]Br

Origin of Product

United States

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